molecular formula C12H15NO B299586 1-(3,5-Dimethylphenyl)pyrrolidin-2-one

1-(3,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No. B299586
M. Wt: 189.25 g/mol
InChI Key: OQCOZQAALBYNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].CN[CH2:18][CH2:19]N>[Cu]I>[I:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].[CH3:11][CH2:12][CH2:13][CH2:18][CH2:19][CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:8].[CH3:8][C:6]1[CH:7]=[C:2]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:3]=[C:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
1.28 mL
Type
reactant
Smiles
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N1C(CCC1)=O
Step Five
Name
Quantity
8.9 μL
Type
reactant
Smiles
CNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 15) °C
Stirring
Type
CUSTOM
Details
The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw cap
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
ethyl acetate (2 mL) was added
ADDITION
Type
ADDITION
Details
A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.4 mL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06867298B2

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].CN[CH2:18][CH2:19]N>[Cu]I>[I:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].[CH3:11][CH2:12][CH2:13][CH2:18][CH2:19][CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:8].[CH3:8][C:6]1[CH:7]=[C:2]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:3]=[C:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
1.28 mL
Type
reactant
Smiles
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N1C(CCC1)=O
Step Five
Name
Quantity
8.9 μL
Type
reactant
Smiles
CNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 15) °C
Stirring
Type
CUSTOM
Details
The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw cap
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
ethyl acetate (2 mL) was added
ADDITION
Type
ADDITION
Details
A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.4 mL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06867298B2

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].CN[CH2:18][CH2:19]N>[Cu]I>[I:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].[CH3:11][CH2:12][CH2:13][CH2:18][CH2:19][CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:8].[CH3:8][C:6]1[CH:7]=[C:2]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:3]=[C:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
1.28 mL
Type
reactant
Smiles
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N1C(CCC1)=O
Step Five
Name
Quantity
8.9 μL
Type
reactant
Smiles
CNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 15) °C
Stirring
Type
CUSTOM
Details
The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw cap
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
ethyl acetate (2 mL) was added
ADDITION
Type
ADDITION
Details
A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.4 mL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06867298B2

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].CN[CH2:18][CH2:19]N>[Cu]I>[I:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].[CH3:11][CH2:12][CH2:13][CH2:18][CH2:19][CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:8].[CH3:8][C:6]1[CH:7]=[C:2]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:3]=[C:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
1.28 mL
Type
reactant
Smiles
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N1C(CCC1)=O
Step Five
Name
Quantity
8.9 μL
Type
reactant
Smiles
CNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 15) °C
Stirring
Type
CUSTOM
Details
The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw cap
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
ethyl acetate (2 mL) was added
ADDITION
Type
ADDITION
Details
A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.4 mL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.